molecular formula C26H22N6O3 B1259350 (2R,3S,5R)-5-(6-Amino-8-(pyren-2-ylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3S,5R)-5-(6-Amino-8-(pyren-2-ylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B1259350
M. Wt: 466.5 g/mol
InChI Key: RRAWMVYBOLJSQT-XUVXKRRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2’-Deoxyadenosin-8-yl)pyren-2-amine is a complex organic compound with the molecular formula C26H22N6O3 and a molecular weight of 466.49128 g/mol This compound is notable for its unique structure, which combines a deoxyadenosine moiety with a pyrene group

Chemical Reactions Analysis

N-(2’-Deoxyadenosin-8-yl)pyren-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrene or adenosine moieties.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrene group, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2’-Deoxyadenosin-8-yl)pyren-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2’-Deoxyadenosin-8-yl)pyren-2-amine involves its ability to intercalate into DNA. This intercalation can disrupt normal DNA processes, such as replication and transcription, by altering the DNA structure. The pyrene group interacts with the aromatic bases of DNA, while the deoxyadenosine moiety forms hydrogen bonds with complementary bases. This dual interaction allows the compound to specifically target and bind to DNA .

Comparison with Similar Compounds

N-(2’-Deoxyadenosin-8-yl)pyren-2-amine can be compared to other DNA-intercalating agents, such as ethidium bromide and acridine orange. Unlike these compounds, N-(2’-Deoxyadenosin-8-yl)pyren-2-amine has a unique combination of a nucleoside and a polycyclic aromatic hydrocarbon, which provides distinct binding properties and potential applications. Similar compounds include:

N-(2’-Deoxyadenosin-8-yl)pyren-2-amine stands out due to its specific structure and the combination of properties from both the deoxyadenosine and pyrene groups.

Properties

Molecular Formula

C26H22N6O3

Molecular Weight

466.5 g/mol

IUPAC Name

(2R,3S,5R)-5-[6-amino-8-(pyren-2-ylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C26H22N6O3/c27-24-23-25(29-12-28-24)32(20-10-18(34)19(11-33)35-20)26(31-23)30-17-8-15-6-4-13-2-1-3-14-5-7-16(9-17)22(15)21(13)14/h1-9,12,18-20,33-34H,10-11H2,(H,30,31)(H2,27,28,29)/t18-,19+,20+/m0/s1

InChI Key

RRAWMVYBOLJSQT-XUVXKRRUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O

Synonyms

DAAP
N-(deoxyadenosin-8-yl)-2-aminopyrene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.